![molecular formula C12H10N2O3 B2489315 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid CAS No. 1951444-53-3](/img/structure/B2489315.png)
1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid
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Overview
Description
The compound “1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid” likely contains an aminophenyl group, a pyridine ring, and a carboxylic acid group . Compounds with similar structures are often used in various fields such as pharmaceuticals and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be prepared by the reduction of a variety of nitrogen compounds . Additionally, amides can usually be converted to amines by reduction, hydrolysis, or rearrangement .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments of these compounds have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
Amines can undergo a variety of reactions, including alkylation, arylation, and reduction . They can also react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, aminophenyl compounds are generally soluble in water .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid, serve as essential building blocks for drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring contributes to the bioactivity of many drugs, making it a valuable scaffold for designing new therapeutics .
Boronic Acid Sensing Applications
While not directly related to the compound itself, boronic acids (which can interact with piperidine derivatives) find utility in sensing applications. Their interactions with diols and Lewis bases (such as fluoride or cyanide anions) enable sensitive detection methods . Researchers explore these interactions for biosensors, environmental monitoring, and medical diagnostics.
Mechanism of Action
Target of Action
Similar compounds such as dapsone act against bacteria and protozoa by inhibiting the synthesis of dihydrofolic acid . This suggests that 1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid might have a similar target.
Mode of Action
It can be inferred from similar compounds that it may inhibit the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may affect the folic acid synthesis pathway, which is crucial for the growth and reproduction of bacteria and protozoa .
Pharmacokinetics
Similar compounds are known to be metabolized and excreted by the body
Result of Action
Based on its potential mode of action, it can be inferred that it may inhibit the growth and reproduction of bacteria and protozoa by interfering with folic acid synthesis .
Safety and Hazards
properties
IUPAC Name |
1-(4-aminophenyl)-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDCLJIHYNEQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2-oxopyridine-3-carboxylic acid |
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